molecular formula C5H2BrClFN B1379014 4-Bromo-3-chloro-5-fluoropyridine CAS No. 1211590-18-9

4-Bromo-3-chloro-5-fluoropyridine

Cat. No.: B1379014
CAS No.: 1211590-18-9
M. Wt: 210.43 g/mol
InChI Key: KORXILCJYZLTDE-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-fluoropyridine is a useful research reagent for organic synthesis and other chemical processes . It is a useful intermediate for pharmaceutical and organic synthesis .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular weight of this compound is 210.43 . The InChI key is UMQBGWKWOLRROL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The catalytic protodeboronation of pinacol boronic esters is a reaction that has been reported in the literature . This reaction is a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical and Chemical Properties Analysis

Fluoropyridines, such as this compound, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Chemoselective Functionalization

4-Bromo-3-chloro-5-fluoropyridine is utilized in chemoselective functionalization processes. Stroup, Szklennik, Forster, and Serrano-Wu (2007) explored its selective amination under various conditions. They achieved exclusive bromide substitution with secondary amines and primary anilines using catalytic amination. Notably, they also observed a chemoselectivity reversal under neat conditions without palladium catalysis, favoring substitution at the 2-chloro position. Furthermore, selective substitution of the 3-fluoro group was achieved under SNAr conditions, leading to dihalo adduct formation (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Structural Manifolds from Common Precursors

Schlosser and Bobbio (2002) demonstrated the creation of structural manifolds from 5-Chloro-2,3-difluoropyridine, an intermediate in the manufacturing process of an industrial pesticide. This intermediate can be hydrolyzed and converted into various halopyridines, including 3-chloro-5-fluoropyridine. Their research underscores the versatility of halopyridines in generating various structural compounds, highlighting the importance of halogenated pyridines in synthetic chemistry (Schlosser & Bobbio, 2002).

Synthesis of Pentasubstituted Pyridines

Wu, Porter, Frennesson, and Saulnier (2022) reported on the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, emphasizing its value as a halogen-rich intermediate for creating pentasubstituted pyridines. This research highlights the potential of such compounds in medicinal chemistry, providing a foundation for further chemical manipulations and synthesis of functionally diverse pyridines (Wu, Porter, Frennesson, & Saulnier, 2022).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions of 4-Bromo-3-chloro-5-fluoropyridine research could involve the development of new synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines . There is also a potential interest in the development of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Properties

IUPAC Name

4-bromo-3-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-5-3(7)1-9-2-4(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORXILCJYZLTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299559
Record name 4-Bromo-3-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-18-9
Record name 4-Bromo-3-chloro-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211590-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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